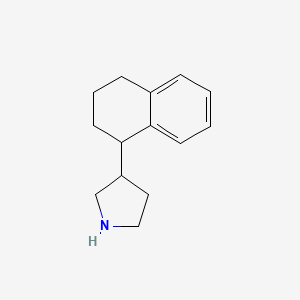
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The tetrahydronaphthalene moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog that lacks the tetrahydronaphthalene moiety.
Tetrahydronaphthalene: A compound that lacks the pyrrolidine ring.
Pyrrolizines: Compounds that feature a fused pyrrolidine ring system.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the tetrahydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-2,4,6,12,14-15H,3,5,7-10H2 |
Clé InChI |
SAEIESKBMVWXPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
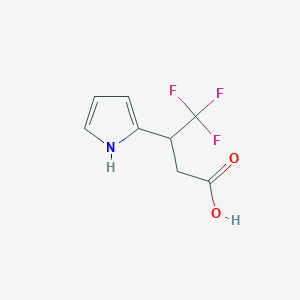
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
aminehydrochloride](/img/structure/B13586788.png)
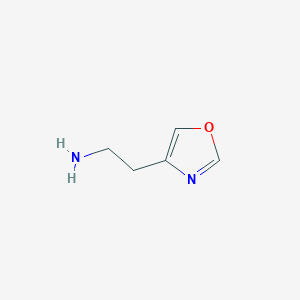
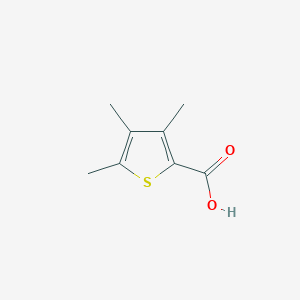
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
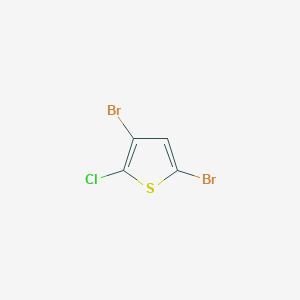
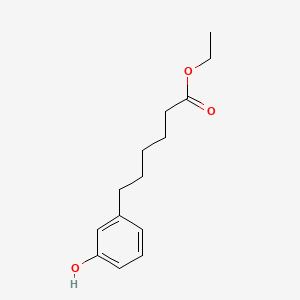

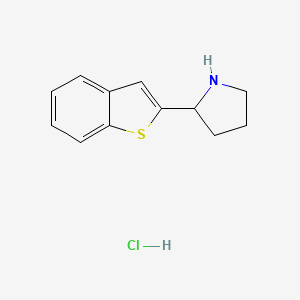
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
